molecular formula C26H35N3O3S B11334171 [4-(2,3-Dimethylphenyl)piperazin-1-yl]{1-[(2-methylbenzyl)sulfonyl]piperidin-4-yl}methanone

[4-(2,3-Dimethylphenyl)piperazin-1-yl]{1-[(2-methylbenzyl)sulfonyl]piperidin-4-yl}methanone

Cat. No.: B11334171
M. Wt: 469.6 g/mol
InChI Key: YZHFENYUSOBCJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-DIMETHYLPHENYL)-4-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities . This particular compound is characterized by its unique structure, which includes a piperazine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(2,3-DIMETHYLPHENYL)-4-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve higher yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with different functional groups using reagents like alkyl halides.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex structures.

Scientific Research Applications

1-(2,3-DIMETHYLPHENYL)-4-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Compared to other piperazine derivatives, 1-(2,3-DIMETHYLPHENYL)-4-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE is unique due to its specific substitution pattern and functional groups. Similar compounds include:

These compounds share the piperazine core but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C26H35N3O3S

Molecular Weight

469.6 g/mol

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-[1-[(2-methylphenyl)methylsulfonyl]piperidin-4-yl]methanone

InChI

InChI=1S/C26H35N3O3S/c1-20-8-6-10-25(22(20)3)27-15-17-28(18-16-27)26(30)23-11-13-29(14-12-23)33(31,32)19-24-9-5-4-7-21(24)2/h4-10,23H,11-19H2,1-3H3

InChI Key

YZHFENYUSOBCJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.